4-n-HeptylphenylZinc bromide
Description
4-n-HeptylphenylZinc bromide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is characterized by the presence of a zinc atom bonded to a phenyl group substituted with a heptyl chain and a bromide ion. Organometallic compounds like this compound are valuable intermediates in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Properties
Molecular Formula |
C13H19BrZn |
|---|---|
Molecular Weight |
320.6 g/mol |
IUPAC Name |
bromozinc(1+);heptylbenzene |
InChI |
InChI=1S/C13H19.BrH.Zn/c1-2-3-4-5-7-10-13-11-8-6-9-12-13;;/h8-9,11-12H,2-5,7,10H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
RZZHDBLSILSFAA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-HeptylphenylZinc bromide typically involves the reaction of 4-n-Heptylbromobenzene with zinc in the presence of a suitable solvent. One common method is the use of diethyl ether or tetrahydrofuran (THF) as the solvent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction can be represented as follows:
4-n-Heptylbromobenzene+Zn→4-n-HeptylphenylZinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials and minimize the formation of by-products. The use of high-purity reagents and solvents is crucial to achieve the desired product specifications.
Chemical Reactions Analysis
Cross-Coupling Reactions
4-n-Heptylphenylzinc bromide is expected to participate in transition-metal-catalyzed cross-coupling reactions, such as Negishi coupling , where it transfers the aryl group to an aryl or alkenyl halide. For example:
-
Ni-Catalyzed Coupling : Nickel catalysts (e.g., NiCl₂(glyme) with PPh₃ ligands) enable coupling with aryl halides or triflates. This is exemplified by the reaction of dimethylzinc with aryl bromides to form biaryl compounds .
-
Pd-Catalyzed Coupling : Palladium catalysts (e.g., Pd(OAc)₂ with chiral ligands) facilitate coupling with aryl halides or triflates, often with high enantioselectivity. For instance, organozinc reagents have been used in asymmetric couplings to generate chiral centers .
Transmetalation Processes
In catalytic cycles, This compound undergoes transmetalation with a metal center (e.g., Ni or Pd) to transfer the aryl group. The mechanism typically involves:
-
Oxidative Addition : The organozinc reagent transfers the aryl group to the metal catalyst.
-
Reductive Elimination : The coupled product is released, regenerating the catalyst.
This process is supported by studies on analogous systems, where Ni intermediates (e.g., Ni⁰/Ni²) facilitate transmetalation .
Formation of C–C Bonds
This compound is valuable for constructing aryl-alkyl or biaryl compounds. For example:
-
Coupling with Aryl Halides : Reaction with aryl bromides or triflates under Ni or Pd catalysis yields substituted aromatics.
-
Asymmetric Induction : Use of chiral ligands (e.g., L38 in Ni-catalyzed systems) can enable enantioselective coupling .
Functional Group Compatibility
The reactivity of This compound depends on the electronic and steric properties of substituents. For instance:
-
Primary vs. Secondary Organometallics : Primary organozinc reagents (e.g., alkylzinc bromides) are generally more reactive than secondary ones .
-
Solvent Effects : Polar solvents like DMF accelerate transmetalation and oxidative addition steps .
Key Reaction Conditions and Catalysts
| Parameter | Example Conditions | Reference |
|---|---|---|
| Catalyst | NiCl₂(glyme) + PPh₃ | |
| Base | None (Zn acts as a reducing agent) | |
| Solvent | DMF, THF | |
| Temperature | 50–60 °C |
Comparative Analysis with Related Organometallics
| Compound | Reactivity | Key Application |
|---|---|---|
| Dimethylzinc | Highly reactive, primary alkyl | Coupling with aryl halides |
| Arylzinc bromides | Moderate reactivity, aryl transfer | Biaryl synthesis |
| This compound | Dependent on steric bulk | Functionalized aromatic compounds |
Scientific Research Applications
4-n-HeptylphenylZinc bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-n-HeptylphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or other transition metals, facilitating the formation of carbon-carbon bonds. The molecular targets and pathways involved include the activation of the zinc-carbon bond and subsequent reaction with electrophiles.
Comparison with Similar Compounds
Similar Compounds
- PhenylZinc bromide
- 4-n-ButylphenylZinc bromide
- 4-n-OctylphenylZinc bromide
Uniqueness
4-n-HeptylphenylZinc bromide is unique due to the presence of the heptyl chain, which imparts specific steric and electronic properties to the compound. This makes it particularly useful in reactions where the bulkiness of the substituent can influence the reaction outcome.
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